3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which combines a pyrazine ring with a piperidine moiety, making it a subject of interest for various research studies.
Preparation Methods
The synthesis of 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves several stepsThe final step involves the coupling of the piperidine derivative with the pyrazine-2-carbonitrile under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrazine derivatives: These compounds share the pyrazine ring structure but differ in their substituents.
Piperidine derivatives: These compounds have the piperidine moiety but may have different functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-((1-(Isopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyrazine ring and a piperidine moiety. This compound has been the subject of various studies focusing on its biological activity, including enzyme inhibition and receptor interactions.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C13H18N4O3S
- CAS Number : 2034231-37-1
Physical Properties
Property | Value |
---|---|
Molecular Weight | 290.37 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, which may be linked to its therapeutic effects.
- Receptor Binding : It interacts with certain receptors, modulating their activity, which is crucial for its potential use in treating various conditions.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, derivatives within the pyrazine class have shown efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
Anticancer Potential
Studies have highlighted the potential anticancer properties of pyrazine derivatives. For example, some compounds have been noted for their ability to induce apoptosis in cancer cells through specific signaling pathways .
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on enzymes like acetylcholinesterase (AChE), which plays a critical role in neurodegenerative diseases. In vitro studies have demonstrated promising results in reducing AChE activity, suggesting potential applications in Alzheimer's disease treatment .
Study on Antiviral Efficacy
A study conducted by Wu et al. explored the antiviral properties of various pyrazine derivatives, including those structurally related to this compound. The findings showed that certain compounds significantly reduced viral replication rates in cell cultures, indicating a robust antiviral mechanism .
AChE Inhibition Research
In another study focused on neuroprotective agents, researchers synthesized several derivatives of the compound and tested their effectiveness as AChE inhibitors. Results indicated that modifications in the piperidine moiety enhanced inhibitory potency, providing insights into structure-activity relationships crucial for drug design .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrazine and piperidine derivatives:
Compound Type | Example Compound | Biological Activity |
---|---|---|
Pyrazine Derivative | Pyrazole | Antiviral activity |
Piperidine Derivative | Piperidine analog | Neuroprotective effects |
This Compound | This compound | Enzyme inhibition and receptor modulation |
Properties
IUPAC Name |
3-(1-propan-2-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-10(2)21(18,19)17-7-3-4-11(9-17)20-13-12(8-14)15-5-6-16-13/h5-6,10-11H,3-4,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBHWSYXNQKJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.